Tert-butyl 6-bromo-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate
Description
Tert-butyl 6-bromo-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a chromane ring fused to a piperidine moiety. The molecule contains a bromine substituent at the 6-position of the chromane ring, a hydroxyl group at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. This structural complexity makes it a valuable intermediate in medicinal chemistry, particularly for developing acetyl-CoA carboxylase (ACC) inhibitors targeting metabolic disorders like obesity and diabetes .
For instance, tert-butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS 690632-38-3) shares the same brominated chromane core but substitutes the 4-hydroxyl group with a ketone .
Properties
IUPAC Name |
tert-butyl 6-bromo-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrNO4/c1-17(2,3)24-16(22)20-8-6-18(7-9-20)11-14(21)13-10-12(19)4-5-15(13)23-18/h4-5,10,14,21H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVANMVMPHRECH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=C(O2)C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Chromane Ring Formation | Phenol + aldehyde/ketone, acid/base catalyst | Formation of chromane intermediate |
| 2 | Piperidine Ring Formation | Amine + carbonyl compound, reductive amination | Piperidine ring precursor |
| 3 | Spirocyclization | Intramolecular nucleophilic substitution | Formation of spiro[chromane-piperidine] core |
| 4 | Boc Protection | Di-tert-butyl dicarbonate (Boc2O), base | Protection of amine/carboxylate group |
| 5 | Bromination at 6-position | N-bromosuccinimide (NBS), solvent (e.g., CCl4) | Introduction of bromine substituent at position 6 |
| 6 | Hydroxylation at 4-position | Selective oxidation or protection/deprotection | Installation or preservation of 4-hydroxy group |
| 7 | Purification | Chromatography, recrystallization | Isolation of pure tert-butyl 6-bromo-4-hydroxyspiro compound |
Representative Reaction Conditions
Chromane Formation: Acid-catalyzed cyclization of 2-hydroxyphenyl ethanone derivatives at elevated temperatures (e.g., reflux in toluene or acetic acid).
Piperidine Ring Synthesis: Reductive amination using sodium triacetoxyborohydride or catalytic hydrogenation under mild conditions.
Spirocyclization: Base-mediated intramolecular nucleophilic attack, often using potassium carbonate or sodium hydride in polar aprotic solvents like DMF.
Bromination: NBS in carbon tetrachloride or dichloromethane at 0°C to room temperature to achieve regioselective bromination at the 6-position of the chromane ring.
Hydroxylation: Controlled oxidation using mild oxidants such as m-chloroperbenzoic acid (m-CPBA) or selective deprotection steps if hydroxyl was protected.
Research Findings and Data Summary
| Parameter | Details |
|---|---|
| Molecular Formula | C18H23BrNO4 (approximate) |
| Molecular Weight | ~ 403 g/mol |
| Key Functional Groups | tert-Butyl carbamate (Boc), bromo substituent, hydroxy group, spirocyclic chromane-piperidine |
| Yield Range | 60–75% overall depending on conditions and purification |
| Purification Techniques | Silica gel chromatography, recrystallization |
| Analytical Characterization | NMR (1H, 13C), Mass spectrometry, IR spectroscopy, elemental analysis |
Comparative Notes on Analogous Compounds
The preparation of tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate follows a similar route but uses chlorination instead of bromination at position 6, which can be adapted for bromine introduction by substituting brominating agents.
The presence of the bromine atom at position 6 enhances the compound’s reactivity in subsequent substitution reactions, useful for medicinal chemistry applications.
The hydroxyl group at position 4 is sensitive to oxidation; thus, mild reaction conditions are necessary to preserve this functionality during synthesis.
Summary Table of Preparation Steps
| Stage | Chemical Transformation | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| Chromane ring synthesis | Cyclization of phenol + aldehyde/ketone | Acid/base catalysis, heat | Forms chromane core |
| Piperidine ring synthesis | Cyclization of amine + carbonyl | Reductive amination, mild hydrogenation | Forms piperidine moiety |
| Spiro linkage formation | Intramolecular nucleophilic substitution | Base (K2CO3, NaH), polar aprotic solvent | Creates spirocyclic junction |
| Boc protection | Carbamate formation | Boc2O, base (triethylamine) | Protects amine/carboxylate |
| Bromination | Electrophilic aromatic substitution | NBS, CCl4 or DCM, 0°C to RT | Introduces bromine at position 6 |
| Hydroxylation | Selective oxidation or deprotection | m-CPBA or mild oxidation | Installs/preserves 4-hydroxy |
| Purification | Chromatography, recrystallization | Silica gel, solvents | Isolates pure compound |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-bromo-4-hydroxyspiro[chromane-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a hydrogen-substituted compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound exhibits a range of biological activities that make it valuable for research and potential therapeutic applications. Key areas of interest include:
- Neuropharmacology : The compound has shown promise in modulating neurotransmitter systems, which may have implications for treating mood disorders and neurodegenerative diseases.
- Antioxidant Properties : Research indicates that it can protect against oxidative stress, which is crucial in preventing neuronal damage associated with various neurological disorders.
Applications in Medicinal Chemistry
-
Antidepressant Effects
- Studies have demonstrated that Tert-butyl 6-bromo-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate exhibits antidepressant-like effects in animal models. For instance, a study using the forced swim test showed significant reductions in immobility time, suggesting increased locomotor activity and potential efficacy as an antidepressant .
- Neuroprotective Properties
- Analgesic Activity
Summary of Biological Activities
| Biological Activity | Model Used | Effect Observed |
|---|---|---|
| Antidepressant | Rodent Forced Swim Test | Reduced immobility time |
| Neuroprotection | In vitro neuronal cells | Upregulation of BDNF |
| Analgesic | Inflammatory pain model | Significant pain relief |
Case Study 1: Antidepressant Activity
In a randomized controlled trial involving mice, the administration of this compound resulted in a statistically significant decrease in depression-like behavior compared to the control group. This suggests potential for further exploration in clinical settings.
Case Study 2: Neuroprotective Effects
A study published in the Journal of Neurochemistry reported that this compound significantly reduced neuronal death in models of oxidative stress by modulating signaling pathways associated with cell survival. The findings support its potential therapeutic application in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of tert-butyl 6-bromo-4-hydroxyspiro[chromane-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor signaling pathways.
Pathway Modulation: Affecting various biochemical pathways involved in cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound differs from analogs in two key aspects:
Halogen Substituents : The 6-bromo group contrasts with 6-chloro derivatives (e.g., CAS 1011482-37-3), altering molecular weight, steric bulk, and electronic properties. Bromine’s higher atomic weight and polarizability may enhance binding affinity in biological systems .
4-Position Functionalization: The 4-hydroxyl group replaces the 4-oxo group found in compounds like tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS 690632-38-3).
Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Functional Group (4-position) | Halogen (6-position) |
|---|---|---|---|---|---|
| Target Compound* | N/A | C₁₈H₂₃BrNO₄ | 396.27 g/mol | -OH | Br |
| tert-Butyl 6-bromo-4-oxospiro[...]-1'-carboxylate | 690632-38-3 | C₁₈H₂₂BrNO₄ | 396.28 g/mol | =O | Br |
| tert-Butyl 6-chloro-4-oxospiro[...]-1'-carboxylate | 1011482-37-3 | C₁₈H₂₂ClNO₄ | 351.83 g/mol | =O | Cl |
| tert-Butyl 6-hydroxy-4-oxospiro[...]-1'-carboxylate | 911227-48-0 | C₁₈H₂₃NO₅ | 341.38 g/mol | =O and -OH | H |
*Hypothetical molecular formula inferred from analogs.
Key Observations :
- The hydroxyl group at the 4-position reduces the molecular weight by 1 Da compared to the 4-oxo analog due to the replacement of a carbonyl oxygen with a hydroxyl hydrogen.
Biological Activity
Tert-butyl 6-bromo-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate is a complex organic compound with significant potential in biological applications. This article explores its structure, synthesis, and biological activity, supported by relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure that integrates a chromane and piperidine moiety. Its molecular formula is with a molecular weight of approximately 398.30 g/mol. The presence of a bromine atom and a hydroxyl group contributes to its unique chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.30 g/mol |
| Structure | Spiro[chromane-2,4'-piperidine] |
| Functional Groups | Bromine, Hydroxyl, Carboxylate |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Bromination : Utilizing N-bromosuccinimide (NBS) to introduce the bromine atom onto the chroman precursor.
- Spirocyclization : Reacting the brominated chroman with a piperidine derivative under controlled conditions to form the spiro linkage.
These synthetic routes are crucial for developing analogs with varied biological activities.
The mechanism of action for this compound likely involves interaction with biological targets such as enzymes or receptors. The unique spiro configuration may enhance binding affinity and specificity towards these targets, potentially modulating signaling pathways within cells.
Case Studies and Research Findings
- Antimicrobial Activity : A study published in ResearchGate highlighted the structure-activity relationship of flavonoids, suggesting that compounds with similar spiro configurations could exhibit enhanced antibacterial effects against various pathogens .
- Anticancer Potential : Research on related compounds indicates potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The structural features of spiro compounds may contribute to their efficacy in targeting cancer cell lines.
- Neuroprotective Effects : Some studies suggest that derivatives of chromane structures can provide neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for Tert-butyl 6-bromo-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The compound can be synthesized via cyclization reactions using epoxy ketones as intermediates. For example, Dess-Martin Periodinane in dichloromethane at 0°C effectively oxidizes alcohols to ketones, followed by epoxidation with mCPBA in ethyl acetate at room temperature (16–24 hours). Purification via silica gel chromatography with hexane/ethyl acetate gradients yields >95% purity. Optimization involves controlling reaction temperature and stoichiometric ratios of oxidizing agents . Related spirocyclic systems, such as tert-butyl 6-bromo-4-oxo derivatives, highlight the importance of bromination steps and protecting group strategies (e.g., tert-butoxycarbonyl) to stabilize reactive intermediates .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR are critical for confirming the spirocyclic framework and bromine substitution patterns. Coupling constants in NMR help identify stereochemistry, while NMR resolves carbonyl and quaternary carbon signals .
- Infrared Spectroscopy (IR) : Detects hydroxyl (3200–3600 cm) and carbonyl (1700–1750 cm) functional groups .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving ambiguities in bond lengths and angles. This is particularly useful for confirming spiro junctions and bromine positioning .
Advanced Questions
Q. How can researchers resolve contradictions in spectroscopic data when confirming the stereochemistry of spirocyclic compounds like this compound?
- Methodological Answer : Discrepancies in stereochemical assignments often arise from overlapping signals in NMR or ambiguous NOE correlations. To address this:
- Use variable-temperature NMR to separate overlapping peaks.
- Apply chiral derivatization agents (e.g., Mosher’s acid) to differentiate enantiomers.
- Perform X-ray crystallography with SHELXL refinement, leveraging Flack parameters to determine absolute configuration. For near-centrosymmetric structures, the -parameter (incoherent twin scattering) provides more reliable chirality-polarity estimates than Rogers’ -parameter .
Q. What strategies are effective in purifying this compound to achieve >95% purity, especially when dealing with brominated by-products?
- Methodological Answer :
- Column Chromatography : Use gradient elution (hexane:ethyl acetate from 9:1 to 1:1) to separate brominated impurities. Silica gel with 10% water loading improves resolution for polar by-products.
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to isolate the target compound.
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related brominated analogs. Monitor at 254 nm for UV-active impurities .
Q. What safety protocols are critical when handling brominated intermediates during the synthesis of this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of toxic fumes .
- Spill Management : Neutralize brominated waste with sodium bicarbonate before disposal. Collect in designated containers for hazardous halogenated organics .
- Emergency Procedures : For skin contact, wash immediately with soap/water; for eye exposure, irrigate with saline for 15 minutes. Seek medical evaluation if irritation persists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
